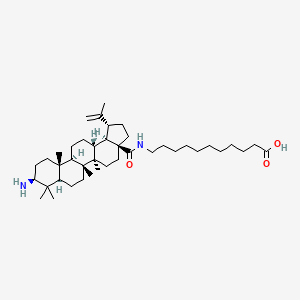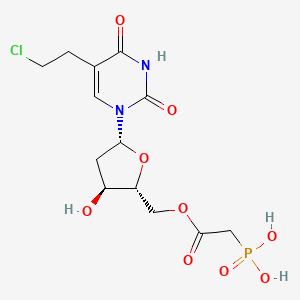
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine is a complex organic compound characterized by the presence of multiple functional groups, including phenyl, trifluoromethyl, and hydrazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetophenone with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to further reactions with sulfur-containing reagents to introduce the dithio functionality, followed by additional steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
化学反応の分析
Types of Reactions
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and dithio functionalities into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and dithio functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog with similar trifluoromethyl and phenyl groups but lacking the hydrazine and dithio functionalities.
Phenylhydrazine: Contains the hydrazine moiety but lacks the trifluoromethyl and dithio groups.
Trifluoromethylphenylhydrazine: Combines the trifluoromethyl and hydrazine functionalities but lacks the dithio group.
Uniqueness
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine is unique due to the presence of both trifluoromethyl and dithio functionalities, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable tool for research and development in various scientific fields.
特性
CAS番号 |
4454-60-8 |
|---|---|
分子式 |
C16H12F6N4S2 |
分子量 |
438.4 g/mol |
IUPAC名 |
[(Z)-N-anilino-C-(trifluoromethyl)carbonimidoyl]sulfanyl (1Z)-N-anilino-2,2,2-trifluoroethanimidothioate |
InChI |
InChI=1S/C16H12F6N4S2/c17-15(18,19)13(25-23-11-7-3-1-4-8-11)27-28-14(16(20,21)22)26-24-12-9-5-2-6-10-12/h1-10,23-24H/b25-13-,26-14- |
InChIキー |
CEQMAWQVGGCLCK-WFBNZKAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C(\SS/C(=N\NC2=CC=CC=C2)/C(F)(F)F)/C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)NN=C(C(F)(F)F)SSC(=NNC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)










